molecular formula C20H24N6 B6432275 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine CAS No. 2640881-03-2

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine

Cat. No.: B6432275
CAS No.: 2640881-03-2
M. Wt: 348.4 g/mol
InChI Key: NJKPLNBGGWTBMG-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazine core substituted with pyrazolyl and piperazinyl groups, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

A structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which are used as antidiabetic agents .

Mode of Action

Based on the information about the structurally similar compound, it can be inferred that the compound might interact with its targets (possibly dipeptidylpeptidase 4) to inhibit their activity . This inhibition could lead to an increase in the levels of incretin hormones, which can inhibit glucagon release, stimulate insulin secretion, and decrease blood glucose levels .

Biochemical Pathways

If the compound acts as a dipeptidylpeptidase 4 inhibitor like its structurally similar compound , it could affect the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are involved in regulating insulin secretion. Inhibition of dipeptidylpeptidase 4 prevents the degradation of these hormones, leading to increased insulin secretion and decreased blood glucose levels .

Pharmacokinetics

The structurally similar compound, 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, is slightly soluble in dmso and methanol . This suggests that the compound might have similar solubility properties, which could affect its absorption and distribution in the body.

Result of Action

If the compound acts as a dipeptidylpeptidase 4 inhibitor, it could lead to an increase in the levels of incretin hormones, resulting in increased insulin secretion and decreased blood glucose levels .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been involved in C–H bond functionalization . This suggests that 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine might interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Related compounds have shown inhibitory activity against certain cell lines , suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to bind to the colchicine binding site of the tubulin , which could suggest a possible mechanism of action for this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone under acidic conditions.

    Formation of the pyridazine ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazine core.

    Substitution with piperazine: The final step involves the nucleophilic substitution of the pyridazine derivative with 4-(2-phenylethyl)piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazole and piperazine moieties within a pyridazine framework makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-17-9-12-26(23-17)20-8-7-19(21-22-20)25-15-13-24(14-16-25)11-10-18-5-3-2-4-6-18/h2-9,12H,10-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKPLNBGGWTBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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